molecular formula C10H15N3O2S B7926992 2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

Cat. No.: B7926992
M. Wt: 241.31 g/mol
InChI Key: MPTJHEKXAMRNRP-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a specialized acetamide derivative characterized by a thiazole ring and an amino-isopropyl substitution. The thiazole ring is a heterocyclic scaffold known for its electron-rich properties and bioactivity, while the acetamide core offers metabolic stability and structural versatility .

This compound was previously supplied by CymitQuimica (Ref: 10-F087204) but is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-7(2)13(9(15)5-11)6-8(14)10-12-3-4-16-10/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJHEKXAMRNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CS1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new products with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.

Scientific Research Applications

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide can be contextualized against related acetamide and thiazole derivatives. Below is a comparative analysis:

Structural Analogues

Compound Name Key Substituents Biological/Industrial Relevance Availability Reference
This compound Thiazol-2-yl, amino-isopropyl Potential pharmaceutical applications Discontinued
N-(Thiazol-2-yl)acetamide Thiazol-2-yl Anti-inflammatory, analgesic Active research
2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide Thiophen-2-yl, chloro-isopropyl Agrochemical intermediate Discontinued
Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)-acetamide) Chloro, ethoxymethyl, substituted phenyl Herbicide (MON-097) Commercial use
2,6-Dichloro-N-phenylisonicotinamide Dichloro, phenyl, isonicotinamide Discontinued research compound Discontinued

Substituent Effects on Functionality

  • Thiazole vs. Thiophene: The replacement of thiazole (in the target compound) with thiophene (e.g., 2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide) alters electronic properties.
  • Amino Group vs. Chloro Substituents: The amino group in the target compound increases polarity and solubility compared to chloro-substituted analogs (e.g., acetochlor). This could explain its hypothesized pharmaceutical focus versus acetochlor’s herbicidal use .
  • Isopropyl vs. Aromatic Substitutions : The isopropyl group in the target compound and its chloro analogs () may enhance metabolic stability compared to aromatic substitutions (e.g., acetochlor’s phenyl group), which are bulkier and more lipophilic .

Biological Activity

2-Amino-N-isopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a thiazole-containing compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions are optimized for high yield and purity. Common methods include:

  • Condensation Reactions : Involves the reaction of thiazole derivatives with acetamides.
  • Oxidation and Reduction : Modifications of functional groups to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study indicated that compounds similar to this compound demonstrated significant inhibition of PGE₂ production in cellular models. The IC₅₀ values ranged between 0.84 μM and 1.39 μM for related thiazole derivatives, suggesting strong anti-inflammatory potential .
    CompoundIC₅₀ (μM)PGE₂ Reduction (%)
    Compound 1h0.8486
    Compound 4a0.4198
    Compound 5l0.09Highest observed
    This research highlights the effectiveness of thiazole derivatives in reducing inflammatory markers.
  • Anticancer Potential : Another study evaluated the anticancer effects of related aminothiazole compounds in xenograft models. Notably, one compound showed a tumor control rate (T/C) of 61% against human colonic adenocarcinoma cell lines when administered at a dose of 200 mg/kg over five days .
    Cell LineT/C (%)
    HCA-7 (Colonic Adenocarcinoma)61
    SW837 (Rectum Adenocarcinoma)40
    A549 (Lung Adenocarcinoma)38

Comparative Analysis with Similar Compounds

Comparative studies indicate that while other thiazole-containing compounds exhibit similar biological activities, the specific combination of functional groups in this compound enhances its efficacy against COX enzymes and cancer cell lines.

Compound NameBiological Activity
Thiazole Derivative AModerate COX inhibition
Thiazole Derivative BHigh anti-inflammatory effect
Target Compound : 2-Amino-N-isopropyl...Strong COX inhibition & anticancer activity

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